molecular formula C6H7BO4S B2642626 3-(Methoxycarbonyl)thiophene-2-boronic acid CAS No. 1310383-30-2

3-(Methoxycarbonyl)thiophene-2-boronic acid

Cat. No. B2642626
CAS RN: 1310383-30-2
M. Wt: 185.99
InChI Key: OCLHCOLQTGDYLB-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)thiophene-2-boronic acid is a type of boronic ester . It is used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-couplings and copper-catalyzed nitration reactions . It is also used in the synthesis of porphyrins as inhibitors of telomerase .


Molecular Structure Analysis

The molecular formula of this compound is C6H7BO4S . The molecular weight is 185.993 .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the synthesis of porphyrins as inhibitors of telomerase .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . The storage temperature is -20°C .

Scientific Research Applications

Polymer Synthesis

3-(Methoxycarbonyl)thiophene-2-boronic acid and related thiophenebisboronic derivatives have been used in palladium-catalyzed Suzuki polycondensations for preparing well-defined alternating thiophene−phenylene copolymers. These polymers have moderate molecular weight and are significant for understanding the role of boronic derivatives and catalysts in polymer synthesis (Jayakannan, Dongen, & Janssen, 2001).

Photophysical Properties

The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a closely related compound, have been studied using solvatochromic shift and quantum chemical methods. These studies involve understanding the absorption and fluorescence spectra in various solvents, providing insights into molecular interactions in different environmental conditions (Muddapur et al., 2016).

Synthesis of Aryl-Substituted Indenes and Ligands

Thiophene-2-boronic acid derivatives have been utilized in the efficient synthesis of aryl-substituted indenes and cyclopenta[b]thiophenes. These compounds are important for further synthesis of ansa-metallocenes, which are components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Diol and Carbohydrate Recognition

3-Methoxycarbonyl-5-nitrophenyl boronic acid, another related compound, has been studied for its ability to bind to diols, including catechol dye and fructose. This research suggests a greater role for appropriately functionalized electron-deficient boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Synthesis of Photochromic Derivatives

Studies on the synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes, which are derived from methoxybenzo[b]thiophenes, highlight the importance of these thiophene derivatives in producing compounds with light-responsive properties (Queiroz et al., 2000).

Photovoltaic Research

In the field of polymer-based photovoltaic cells, thiophene derivatives have been extensively studied, particularly for their use in bulk-heterojunction structures. These materials are crucial for achieving high power-conversion efficiencies in solar cells (Dang, Hirsch, & Wantz, 2011).

Safety and Hazards

Safety data sheets indicate that 3-(Methoxycarbonyl)thiophene-2-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-methoxycarbonylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLHCOLQTGDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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